molecular formula C14H8BrNO5 B3705000 2-bromo-4-formylphenyl 3-nitrobenzoate

2-bromo-4-formylphenyl 3-nitrobenzoate

Cat. No.: B3705000
M. Wt: 350.12 g/mol
InChI Key: YWTSYTSGCQYEHT-UHFFFAOYSA-N
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Description

2-Bromo-4-formylphenyl 3-nitrobenzoate is a nitroaromatic ester featuring a bromine atom at the ortho position of the formyl-substituted phenyl ring and a nitro group at the meta position of the benzoate moiety. Its crystal structure is influenced by intermolecular interactions such as hydrogen bonding and halogen-mediated contacts, which are critical for understanding its physicochemical behavior .

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5/c15-12-6-9(8-17)4-5-13(12)21-14(18)10-2-1-3-11(7-10)16(19)20/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTSYTSGCQYEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning of functional groups significantly impacts reactivity and intermolecular interactions. Below is a comparative analysis with key analogues:

Compound Name Substituents (Positions) Key Interactions Biological Activity Notes
2-Bromo-4-formylphenyl 3-nitrobenzoate Br (ortho), NO₂ (meta) C=O⋯H–O, Br⋯O halogen bonds Not explicitly tested; structural focus
4-Formyl-2-nitrophenyl 4-bromo-benzoate NO₂ (ortho), Br (para) C=O⋯H–O, Br⋯Br interactions Pharmacological potential inferred
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate CH₃ (ortho), NO₂ (meta) C=O⋯H–O, weaker van der Waals Synthetic model for steric studies
3-Nitrobenzoate (2NBA isomer) NO₂ (meta) No bioreporter induction Lacks bioreporter specificity

Key Observations :

  • Halogen Interactions : The bromine atom in 2-bromo-4-formylphenyl 3-nitrobenzoate participates in Br⋯O contacts, whereas its positional isomer (4-formyl-2-nitrophenyl 4-bromo-benzoate) exhibits Br⋯Br interactions, which are stronger and influence crystal packing .
  • Steric Effects : Replacement of bromine with a methyl group (as in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate) reduces halogen bonding capacity, emphasizing the role of electronegative substituents in lattice stability .
  • Bioreporter Specificity : Meta-nitro substitution (3-nitrobenzoate) fails to induce bioreporter activity compared to ortho-nitro analogues, highlighting the importance of nitro group positioning in biological recognition .

Hydrogen Bonding Patterns

Hydrogen bonding networks differ based on substituent arrangement:

  • 2-Bromo-4-formylphenyl 3-nitrobenzoate : The formyl group forms C=O⋯H–O bonds with adjacent molecules, creating chains stabilized by nitro-group-mediated π-stacking .
  • 4-Formyl-2-nitrophenyl 4-bromo-benzoate : Similar C=O⋯H–O interactions are observed, but the para-bromo substituent disrupts π-stacking, leading to a more layered architecture .
  • 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate : Methyl substitution introduces steric hindrance, reducing hydrogen bond symmetry and yielding less ordered packing .

These variations align with Etter’s graph set analysis, where functionality (e.g., formyl vs. methyl) dictates hydrogen bond donor/acceptor hierarchies .

Halogen Bonding and Crystal Packing

Bromine’s polarizability enables halogen bonding, a critical factor in crystal engineering:

  • In 2-bromo-4-formylphenyl 3-nitrobenzoate, Br⋯O interactions (3.2 Å) contribute to a rigid framework, whereas Br⋯Br contacts in its positional isomer (3.5 Å) enhance thermal stability .
  • Chlorine analogues (e.g., 4-formyl-2-nitrophenyl 4-chloro-benzoate) exhibit weaker Cl⋯O interactions (3.4 Å), underscoring bromine’s superior halogen bonding capacity .

Research Findings and Implications

  • Structural Flexibility : Ortho-substituted bromine in 2-bromo-4-formylphenyl 3-nitrobenzoate allows for tighter molecular packing compared to para-substituted derivatives, as evidenced by smaller unit cell volumes .
  • Biological Relevance : While nitroaromatic compounds are pharmacologically active, substituent position (e.g., meta-nitro vs. ortho-nitro) dictates bioreporter compatibility, suggesting tailored synthesis for drug design .
  • Crystallographic Tools : Studies utilized SHELX and ORTEP-III for structure refinement, demonstrating the robustness of these programs in resolving halogen and hydrogen bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-4-formylphenyl 3-nitrobenzoate
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